Linker Length Differentiation: 3-Carbon Methylene Spacer Versus 2-Carbon Aminoethyl Analog
The target compound possesses a 3-methylene (-CH2-CH2-CH2-) spacer between the piperidine N-5 and the terminal primary amine, compared to the 2-methylene spacer in 5-(2-aminoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (C9H15N3O2, MW 197.23). This additional methylene unit increases the rotatable bond count from 2 to 3 and extends the maximum spatial reach of the primary amine from the scaffold core [1]. Published SAR within this scaffold class has demonstrated that modifying the alkyl linker length between the basic center and the cyclic imide produces measurable changes in biological properties; specifically, shortening the linker was found to yield derivatives with altered pharmacological profiles while maintaining the same general activity class [2]. The three-carbon spacer further allows for greater conformational sampling during target engagement and provides distinct geometry in bioconjugation applications compared to the two-carbon analog [1].
| Evidence Dimension | Alkyl spacer length between scaffold N-5 and terminal amine |
|---|---|
| Target Compound Data | 3 methylene units (-CH2-CH2-CH2-); 3 rotatable bonds; MW 211.26 |
| Comparator Or Baseline | 5-(2-aminoethyl) analog: 2 methylene units; 2 rotatable bonds; MW 197.23 (estimated) |
| Quantified Difference | 1 additional methylene unit (+14 Da MW); ~33% increase in rotatable bond count; estimated ~1.2–1.5 Å increase in maximum N-to-N distance |
| Conditions | Structural comparison based on SMILES and computed molecular properties [1] |
Why This Matters
The extended linker directly impacts the geometry of conjugated payloads in PROTAC, ADC, or fluorescent probe design, where sub-angstrom differences in linker length can determine ternary complex formation efficiency or binding site accessibility.
- [1] Kuujia.com. Cas no 2098104-32-4. Computed properties: rotatable bond count = 3; SMILES = NCCCN1CCC2C(=O)NC(=O)C2C1. Comparison with 5-(2-aminoethyl) analog (C9H15N3O2, estimated rotatable bonds = 2) derived from structural inference. View Source
- [2] Szkatuła D, Krzyżak E, Mogilski S, et al. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules. 2020;25(24):5883. Discussion of linker length SAR: 'shortening of the alkyl linker between the basic center of the arylamine and the cyclic imide moiety resulted in derivatives with similar biological properties.' View Source
